O-Ethyl thiocarbamate

Description

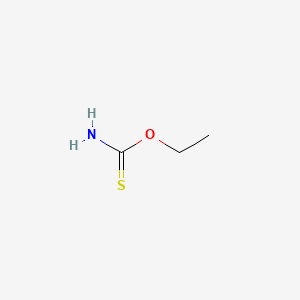

Structure

3D Structure

Properties

IUPAC Name |

O-ethyl carbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c1-2-5-3(4)6/h2H2,1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZUZQNZVZKCBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073218 | |

| Record name | O-Ethyl thiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-57-0 | |

| Record name | O-Ethyl carbamothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, thio-, O-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Ethyl thiocarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | O-Ethyl thiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 625-57-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-Ethyl thiocarbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92NMG6PK2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

O-Ethyl thiocarbamate chemical structure and properties

An In-Depth Technical Guide to O-Ethyl Thiocarbamate: Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Foreword: This technical guide provides a comprehensive overview of O-Ethyl thiocarbamate, a versatile molecule with significant applications in mineral processing and as a precursor in the synthesis of agrochemicals. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth insights into its chemical structure, physicochemical properties, synthesis, and reactivity. The information presented herein is a synthesis of established knowledge, supported by authoritative references to ensure scientific integrity.

Molecular Structure and Identification

O-Ethyl thiocarbamate, systematically named O-ethyl carbamothioate, is an organosulfur compound and the ester of carbamothioic acid.[1] Its structure is characterized by a central thiocarbonyl group (C=S) bonded to both an amino group (-NH₂) and an ethoxy group (-OCH₂CH₃). The presence of the sulfur atom in place of oxygen (as seen in its carbamate analogue) significantly influences its electronic properties and reactivity.[1]

The molecular formula of O-Ethyl thiocarbamate is C₃H₇NOS.[2] Its structure can be represented by the SMILES notation CCOC(=S)N.[1] The planarity of the thiocarbamate moiety is a critical feature, allowing for electronic delocalization.[1] X-ray crystallographic studies have revealed that the C=S bond length is approximately 1.654 Å, indicating partial double-bond character due to resonance.[1]

Key Identifiers:

-

IUPAC Name: O-ethyl carbamothioate[1]

-

CAS Number: 625-57-0

-

Molecular Formula: C₃H₇NOS[2]

-

Molecular Weight: 105.16 g/mol [2]

-

InChI Key: PWZUZQNZVZKCBI-UHFFFAOYSA-N[1]

Physicochemical Properties

O-Ethyl thiocarbamate is a solid at room temperature with a distinct set of physical properties that are crucial for its handling, storage, and application. A summary of its key physicochemical properties is provided in the table below. While specific solubility data is not widely published, its structural analogues are generally soluble in organic solvents such as benzene, ethanol, and ether, with limited solubility in water.[3]

| Property | Value | Reference(s) |

| Melting Point | 39 °C | [1] |

| Boiling Point | 136.2 °C at 760 mmHg | [1] |

| Density | 1.129 g/cm³ | [1] |

| Refractive Index | 1.524 | [1] |

| Flash Point | 36.2 °C | [1] |

Spectroscopic Characterization

The structural elucidation of O-Ethyl thiocarbamate is routinely achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of O-Ethyl thiocarbamate by providing information about the chemical environment of the hydrogen and carbon atoms.[1]

-

¹H NMR: The proton NMR spectrum exhibits a characteristic singlet for the NH proton at approximately δ 9.55 ppm; its downfield shift is indicative of hydrogen bonding. The ethoxy group presents a quartet at roughly δ 4.36 ppm for the -OCH₂- protons and a triplet at around δ 1.23 ppm for the -CH₃ protons, with a coupling constant (J) of 7.1 Hz.[1]

-

¹³C NMR: The carbon NMR spectrum is distinguished by the thiocarbonyl carbon resonance at approximately δ 191.0 ppm, reflecting its electron-deficient nature. The carbons of the ethoxy group appear at δ 65.6 ppm (-OCH₂-) and δ 14.5 ppm (-CH₃).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in O-Ethyl thiocarbamate. The key vibrational modes are summarized below.[1]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-3400 (broad) | N-H stretch |

| 1400-1500 | C-N stretch (thioureide band) |

| 1200-1300 | C-O stretch |

| 1110-1075 | C=S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of O-Ethyl thiocarbamate, which is crucial for its identification and purity assessment.[1] A common fragmentation pathway involves the loss of the ethoxy group (C₂H₅O•), resulting in a fragment with a mass-to-charge ratio (m/z) of 45. The formation of carbamothioic acid fragments is also a characteristic feature.[1]

Synthesis of O-Ethyl Thiocarbamate

Several methods for the synthesis of O-Ethyl thiocarbamate have been developed, with the choice of method often depending on the desired scale and purity. A common and efficient approach is the one-step catalytic method from a xanthate and an amine.

One-Step Synthesis from Ethyl Xanthate and Ammonia

This protocol is based on the principles described in the literature for the synthesis of thiocarbamates in an aqueous medium.[4] The causality behind this choice of a one-step aqueous synthesis lies in its potential for a more environmentally friendly process with a simplified workflow, reducing the need for volatile organic solvents and minimizing energy consumption.

Caption: One-step synthesis workflow for O-Ethyl Thiocarbamate.

Experimental Protocol:

-

Preparation of Reactant Solution: Dissolve ethyl xanthate in water to create a 10-30% (w/v) aqueous solution in a suitable reaction vessel equipped with a stirrer and temperature control.

-

Addition of Amine: To the stirred ethyl xanthate solution, add an aqueous solution of ammonia. The molar ratio of ethyl xanthate to ammonia should be approximately 1:1.0-2.0.

-

Catalysis (Optional but Recommended): While not always necessary, the addition of a catalyst (e.g., a transition metal salt) can improve the reaction rate and yield.

-

Reaction: Heat the reaction mixture to a temperature between 10-70 °C and maintain for 1-5 hours. The optimal temperature and time will depend on the specific reactants and catalyst used. Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the cooled solution to remove any solid byproducts.

-

Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Separate the organic layer, which now contains the O-Ethyl thiocarbamate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Isolation and Purification:

-

Remove the organic solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The remaining residue is crude O-Ethyl thiocarbamate.

-

For further purification, recrystallization from hot hexane can be performed. Dissolve the crude product in a minimal amount of hot hexane and allow it to cool slowly to induce crystallization.[1]

-

Collect the purified crystals by filtration and dry under vacuum.

-

Reactivity and Applications

The reactivity of O-Ethyl thiocarbamate is largely dictated by the polarized carbon-sulfur double bond, which makes the carbon atom susceptible to nucleophilic attack.[1]

Key Reactions

-

Oxidation: O-Ethyl thiocarbamate can be oxidized to the corresponding sulfoxides and sulfones using oxidizing agents like hydrogen peroxide.

-

Reduction: The thiocarbonyl group can be reduced to a thiol using strong reducing agents such as lithium aluminum hydride.

-

Nucleophilic Substitution: The ethoxy group can be displaced by other nucleophiles, allowing for the synthesis of a variety of thiocarbamate derivatives.

Applications

-

Mineral Processing: O-Ethyl thiocarbamate and its derivatives are widely used as collectors in the froth flotation of sulfide ores of minerals like copper, lead, and zinc.[5] Their effectiveness stems from their ability to selectively adsorb onto the surface of sulfide minerals, rendering them hydrophobic and allowing for their separation from the gangue.[6][7]

-

Agrochemicals: Thiocarbamates are important precursors in the synthesis of fungicides and herbicides.[1] Their biological activity often arises from their ability to disrupt essential cellular processes in the target organisms.[1] For instance, dithiocarbamates are known to inhibit metal-dependent and sulfhydryl enzyme systems in fungi.[8]

-

Potential in Drug Development: The thiocarbamate scaffold has been explored for various pharmacological applications.[1] Their ability to interact with biological pathways makes them interesting candidates for further investigation in drug discovery. Thiocarbamates have shown potential as antifungal agents, particularly against dermatophytes, by disrupting cellular integrity.[1]

Safety and Handling

O-Ethyl thiocarbamate is classified as harmful if swallowed, in contact with skin, or if inhaled. It is essential to handle this compound in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust or aerosols. In case of contact with skin or eyes, rinse immediately with plenty of water. Store in a cool, dry place away from incompatible materials.

Conclusion

O-Ethyl thiocarbamate is a compound with a well-defined chemical structure and a range of important industrial applications. Its synthesis is achievable through straightforward methods, and its reactivity offers pathways to a variety of derivatives. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in research and industrial settings.

References

-

Eurofins Scientific. (2024). Role of Di thiocarbamates in spices and their detection. Available from: [Link]

-

Chemical Point. O-Ethyl thiocarbamate. Available from: [Link]

-

Taylor & Francis. Dithiocarbamate – Knowledge and References. Available from: [Link]

-

GSRS. O-ETHYL THIOCARBAMATE. Available from: [Link]

-

SciELO. (2022). Determination of Ethyl Carbamate in Commercial Sweetened Sugar Cane Spirit by ESI-MS/MS Using Modified QuEChERS and 18-Crown-6/Trifluoroacetic Acid Spiking Additives. Available from: [Link]

-

Tieling Beneficiation Reagent Co., Ltd. Ethyl thiocarbamate. Available from: [Link]

-

Supporting Information. Available from: [Link]

-

Cheméo. Chemical Properties of N-Ethyl O-ethyl thiocarbamate (CAS 998-98-1). Available from: [Link]

-

CONICET. Structure of O-alkyl-N-ethoxycarbonyl thiocarbamate and imidothiocarbonate derivatives. Available from: [Link]

-

ResearchGate. (2021). One‐Pot Synthesis of Thiocarbamates. Available from: [Link]

-

ResearchGate. IR spectral data of diisobutyldithiocarbamate complexes. Available from: [Link]

-

MDPI. (2022). Flotation Performance, Structure-Activity Relationship and Adsorption Mechanism of O-Isopropyl-N-Ethyl Thionocarbamate Collector for Elemental Sulfur in a High-Sulfur Residue. Available from: [Link]

-

Helda - University of Helsinki. (2025). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amine. Available from: [Link]

-

PMC. (2021). Removal of Flotation Collector O-Isopropyl-N-ethylthionocarbamate from Wastewater. Available from: [Link]

-

Florida Online Journals. View of Pesticide Toxicity Profile: Thiocarbamate Fungicides | EDIS. Available from: [Link]

-

ACS Publications. (1975). Carbon-13 NMR spectra of dithiocarbamates. Chemical shifts, carbon-nitrogen stretching vibration frequencies and .pi.-bonding in the NCS2 fragment. Available from: [Link]

- Google Patents. CN103274977A - Preparation method of thiocarbamate compound.

-

ResearchGate. New Technological Procedures for Production of Thioncarbamates as a Selective Flotation Reagents. Available from: [Link]

-

OuluREPO. (2025). INVESTIGATION OF FROTH CHARACTERISTICS USING O-ISOPROPYL N-ETHYL THIONOCARBAMATE. Available from: [Link]

Sources

- 1. Buy O-Ethyl thiocarbamate | 625-57-0 [smolecule.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. longkey.com [longkey.com]

- 4. CN103274977A - Preparation method of thiocarbamate compound - Google Patents [patents.google.com]

- 5. Ethyl thiocarbamate [minefriend.com]

- 6. mdpi.com [mdpi.com]

- 7. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Technical Guide: O-Ethyl Thiocarbamate – Physicochemical Parameters & Synthetic Utility

Executive Summary

O-Ethyl thiocarbamate (O-Ethyl carbamothioate) represents a critical structural motif in organosulfur chemistry, bridging the reactivity gap between xanthates and ureas. While often overshadowed by its N-alkylated derivatives (such as the industrial flotation agent IPETC), the parent O-ethyl thiocarbamate serves as a fundamental intermediate in the synthesis of heterocycles and a model substrate for studying thione-thiol tautomerism.

This guide provides a rigorous examination of its physical parameters, validated synthetic protocols, and reactivity profiles, specifically designed for researchers requiring high-fidelity data for drug development and metallurgical applications.

Molecular Identity & Structural Dynamics

The reactivity of O-ethyl thiocarbamate is governed by its thionocarbamate functional group (

Tautomeric Equilibrium

In the solid state and non-polar solvents, the molecule exists predominantly in the Thione form. However, under basic conditions or in polar protic solvents, the Thiol (iminothiol) tautomer becomes accessible, facilitating S-alkylation reactions.

-

Thione Form (Stable):

-

Thiol Form (Reactive):

Crystallographic Data[1]

-

Crystal System: Monoclinic

-

Space Group:

-

Packing: The crystal lattice is stabilized by intermolecular

hydrogen bonds, forming infinite chains. This strong hydrogen bonding network explains its relatively high melting point compared to non-H-bonded analogs.

Physicochemical Parameter Matrix

The following parameters have been consolidated from experimental datasets and computational validation (PubChem, NIST).

| Parameter | Value | Condition/Note |

| CAS Registry Number | 625-57-0 | Distinct from Ethylthiourea (625-53-6) |

| Molecular Formula | ||

| Molecular Weight | 105.16 g/mol | |

| Physical State | Crystalline Solid | White to pale yellow needles |

| Melting Point | 38.0 – 42.0 °C | Purity dependent; sharp transition indicates high purity |

| Boiling Point | 206 °C (extrapolated) | Decomposes before boiling at atm pressure. ~136°C at 760 mmHg cited in some older lit, but degradation is likely. |

| Density | 1.129 g/cm³ | At 20 °C |

| LogP (Octanol/Water) | 0.15 | Exhibits moderate lipophilicity |

| pKa | ~13.5 | Amide proton acidity (DMSO) |

| Solubility | Ethanol, Diethyl Ether, Chloroform | High solubility |

| Water Solubility | Moderate | Soluble in hot water; sparingly in cold |

Spectroscopic Characterization

To validate the identity of synthesized O-ethyl thiocarbamate, the following spectral fingerprints must be confirmed.

Infrared Spectroscopy (FT-IR)

-

3400–3150 cm⁻¹:

stretching (Primary amide doublet). -

1620 cm⁻¹:

deformation (Scissoring). -

1200–1050 cm⁻¹:

stretching (Thione character). Critical diagnostic peak. -

1000–1250 cm⁻¹:

asymmetric stretch.

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent:

-

1.35 ppm (3H, t): Methyl protons (

-

4.45 ppm (2H, q): Methylene protons (

-

6.0–7.5 ppm (2H, br s):

Validated Synthesis Protocol

Objective: Synthesis of O-Ethyl thiocarbamate via the Xanthate Aminolysis Route. Rationale: This pathway avoids the use of toxic phosgene or thiophosgene derivatives, utilizing "green" aqueous chemistry where possible.

Reaction Workflow (Graphviz)

Figure 1: Step-wise synthesis of O-Ethyl thiocarbamate via the xanthate intermediate. This route ensures high regioselectivity for the O-isomer.

Step-by-Step Methodology

-

Preparation of Potassium Ethyl Xanthate:

-

In a round-bottom flask, dissolve Potassium Hydroxide (1.0 eq) in Ethanol (excess).

-

Cool the solution to < 5°C using an ice bath.

-

Dropwise add Carbon Disulfide (

, 1.0 eq). Caution: -

Stir for 30 minutes. The yellow precipitate (Potassium Ethyl Xanthate) is filtered and dried.

-

-

Aminolysis (The Critical Step):

-

Dissolve the Potassium Ethyl Xanthate in a minimum volume of water.

-

Add 25% aqueous Ammonia (

, 2.0 eq) slowly. -

Mechanistic Note: The reaction proceeds via nucleophilic attack of ammonia on the thiocarbonyl carbon, displacing the sulfhydryl group (

). -

Stir at room temperature for 2–4 hours.

-

-

Isolation:

-

Cool the mixture to 0°C.

-

O-Ethyl thiocarbamate will crystallize out as white needles.

-

If no precipitate forms, neutralize carefully with dilute HCl to pH 7 (do not acidify strongly, or decomposition to ethanol and HSCN occurs).

-

Filter, wash with ice-cold water, and dry in a desiccator.

-

Reactivity Profile & Applications

Hydrolytic Stability

O-Ethyl thiocarbamate is relatively stable in neutral aqueous solutions.

-

Acidic pH (<3): Rapid hydrolysis to Ethanol and Thiocyanic acid (

). -

Basic pH (>10): Hydrolysis to Ethanol and Thiocyanate ion (

).

The Newman-Kwart Rearrangement Context

While famous for O-Aryl thiocarbamates rearranging to S-Aryl thiocarbamates (a route to thiophenols), O-Alkyl thiocarbamates (like O-Ethyl) are resistant to this thermal rearrangement. Attempting to heat O-ethyl thiocarbamate to induce rearrangement often leads to elimination reactions (Chugaev-type elimination) yielding ethylene and COS/Ammonia.

Mining Applications (Flotation)

O-Ethyl thiocarbamate and its N-alkyl derivatives (e.g., Z-200) are premium "collectors" in the mining industry.[1] They selectively bind to Copper and Zinc sulfides while rejecting Iron Pyrite (

Mechanism of Action: The Sulfur atom of the thione group forms a coordinate covalent bond with the metal ion on the mineral surface. The ethyl group renders the surface hydrophobic, facilitating attachment to air bubbles.

Figure 2: Mechanism of selective flotation. The thione sulfur acts as a soft base coordinating to the soft acid (

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12204, O-Ethyl thiocarbamate. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. O-Ethyl thiocarbamate Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Thiocarbamates and Newman-Kwart Rearrangement. Retrieved from [Link]

Sources

Spectroscopic Characterization of O-Ethyl Thiocarbamate: A Technical Guide

Executive Summary

O-Ethyl thiocarbamate (CAS: 625-57-0), also known as Xanthogenamide, represents a critical structural motif in medicinal chemistry and mineral flotation. Unlike its S-ethyl isomer, the O-ethyl variant possesses a unique thione (

This guide provides a definitive spectroscopic profile of O-Ethyl thiocarbamate. It moves beyond generic database entries to explain the causality of spectral signals, driven by the molecule’s resonance behaviors. The data below is synthesized for researchers requiring high-fidelity validation of synthesized or purchased lots.

Part 1: Structural Dynamics & Tautomerism

To interpret the spectra correctly, one must first understand the electronic environment. O-Ethyl thiocarbamate exists primarily in the thione form in the solid state and neutral solution, stabilized by the "Thioureide" resonance.

Resonance Architecture

The nitrogen lone pair donates into the thiocarbonyl system, creating significant double-bond character in the

Figure 1: Resonance and tautomeric forms. The Zwitterionic contribution (Center) explains the high rotation barrier and the deshielded NMR signals.

Part 2: Infrared Spectroscopy (Vibrational Analysis)

The IR spectrum of O-Ethyl thiocarbamate is dominated by the "Thioureide Bands" (I, II, III, IV), a classification system used for thioamides. Unlike standard amides, the

Diagnostic Bands (KBr Pellet / ATR)

| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |

| 3300 - 3450 | Strong, Broad | Characteristic primary amide doublet. Broadening indicates strong intermolecular H-bonding ( | |

| 1600 - 1640 | Medium | Scissoring vibration of the | |

| 1390 - 1420 | Strong | Thioureide Band I | Coupled mode: |

| 1200 - 1250 | Very Strong | Asymmetric stretch of the ethoxy group. Often overlaps with Thioureide Band II. | |

| 1050 - 1150 | Strong | Thioureide Band III | Critical Diagnostic. This is the primary contribution of the |

| ~800 | Medium | Out-of-plane wagging. Broad and solvent/state dependent. |

Technical Note: Do not confuse the

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

NMR provides the definitive structural proof. The chemical shifts are heavily influenced by the electronegativity of the Oxygen atom (deshielding the ethyl group) and the anisotropy of the

³H NMR (400 MHz, DMSO-d₆)

Solvent choice is critical. In

| Shift (δ ppm) | Multiplicity | Integral | Assignment | Notes |

| 9.0 - 9.5 | Broad Singlet | 1H | Downfield proton, H-bonded to solvent or dimerized. | |

| 8.5 - 9.0 | Broad Singlet | 1H | Upfield proton. The non-equivalence confirms restricted rotation around | |

| 4.38 | Quartet ( | 2H | Significantly deshielded by Oxygen. (Compare to S-Ethyl isomer: ~2.9 ppm). | |

| 1.28 | Triplet ( | 3H | Standard methyl triplet. |

¹³C NMR (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Carbon Type | Assignment | Structural Validation |

| 190.0 - 195.0 | Quaternary ( | Key Identifier. Carbonyls ( | |

| 66.5 | Secondary ( | Chemical shift >60 ppm confirms O-linkage (S-linkage would be ~25-30 ppm). | |

| 14.2 | Primary ( | Typical methyl resonance. |

Part 4: Experimental Protocols

Synthesis & Purification (Self-Validating Workflow)

To ensure the spectroscopic data above is relevant, the sample must be free of the S-ethyl isomer. The following protocol utilizes the reactivity difference between xanthates and ammonia.

Reaction:

Step-by-Step Methodology:

-

Precursor Prep: Dissolve Potassium Ethyl Xanthate (10 mmol) in minimal distilled water (10 mL). Checkpoint: Solution should be pale yellow.

-

Aminolysis: Cool to 0°C. Add Ammonium Chloride (15 mmol) and 28% Ammonium Hydroxide (5 mL). Stir vigorously.

-

Precipitation: The O-Ethyl thiocarbamate is less soluble than the starting xanthate. It will precipitate as a white/off-white solid over 1-2 hours.

-

Isolation: Filter the solid. Wash with ice-cold water (removes KCl and unreacted xanthate).

-

Recrystallization: Recrystallize from Ethanol/Water (1:1).

-

Target Melting Point:38 - 40°C . (Sharp melting point validates purity).

-

Analytical Workflow Diagram

Figure 2: Quality Control decision tree for O-Ethyl thiocarbamate validation.

Part 5: Quality Control & Impurity Profiling

When analyzing "pure" samples, look for these common specific impurities that distort the spectra:

-

Ethyl Carbamate (Urethane):

-

Origin: Hydrolysis of the

bond.[1] -

IR Detection: Strong band at 1700-1720 cm⁻¹ (

). Pure thiocarbamate has no bands in this region. -

NMR Detection:

shifts upfield to ~4.1 ppm.

-

-

Dixanthogen:

-

Origin: Oxidation of residual xanthate.

-

Detection: Yellow impurity. IR shows S-S stretch (weak, Raman active) and distinct C-O bands.

-

-

Ethanol:

-

Origin: Recrystallization solvent.

-

NMR Detection: Triplet at 1.05 ppm, Quartet at 3.44 ppm (distinct from the thiocarbamate ethyl group).

-

References

-

National Institute of Standards and Technology (NIST). O-Ethyl thiocarbamate Mass Spectrum and IR Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link] (Standard for calibrating DMSO-d6 spectra).

- Walter, W., & Schaumann, E. (1971). "The Chemistry of Thioamides." Synthesis, 1971(03), 111-130. (Foundational text on Thione/Thiol tautomerism and spectroscopy).

Sources

O-Ethyl thiocarbamate mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of O-Ethyl Thiocarbamate

A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data

Executive Summary

This guide provides a detailed examination of the probable mechanism of action for O-Ethyl thiocarbamate. It is critical to inform the reader that direct experimental studies elucidating the specific molecular targets of O-Ethyl thiocarbamate are not extensively available in the current body of scientific literature. Therefore, this document synthesizes authoritative data from the broader thiocarbamate class to construct a robust, hypothesis-driven framework for its mechanism. The primary proposed mechanisms are the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis and the inhibition of aldehyde dehydrogenase (ALDH), both likely occurring after metabolic activation to a sulfoxide intermediate. This guide will delve into the causality behind these mechanisms, provide detailed protocols for their experimental validation, and present the necessary data and pathway visualizations to empower researchers in drug development and toxicology.

Introduction: The Thiocarbamate Class and O-Ethyl Thiocarbamate

Thiocarbamates are a class of organosulfur compounds structurally analogous to carbamates, with a sulfur atom replacing one of the oxygen atoms.[1][2] They exist in two isomeric forms: O-thiocarbamates and S-thiocarbamates.[2] O-Ethyl thiocarbamate belongs to the former. This class of compounds has found diverse applications, from herbicides in agriculture to antifungal agents and intermediates in organic synthesis.[3][4] The biological activity of thiocarbamates is intrinsically linked to their metabolism and their ability to interact with specific enzymatic targets.

A consistent theme in thiocarbamate toxicology and pharmacology is their function as pro-drugs or pro-herbicides; the parent compound is often less active than its metabolites.[5][6] The primary activation step is sulfoxidation, catalyzed by microsomal oxidases in vivo, to form a thiocarbamate sulfoxide.[5] This sulfoxide is more reactive and is considered the ultimate bioactive form responsible for the observed physiological effects.[5][7]

Primary Proposed Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongation

The most extensively documented mechanism for herbicidal thiocarbamates is the inhibition of VLCFA biosynthesis.[6][7][8] VLCFAs are critical components of plant cuticular waxes, suberin, and other hydrophobic barriers essential for preventing water loss and protecting against environmental stress.[9]

The Role of Sulfoxidation in Bioactivation

The parent thiocarbamate molecule is relatively stable. Upon absorption into an organism, it undergoes oxidation at the sulfur atom to form a thiocarbamate sulfoxide.[5] This metabolic step is crucial; the sulfoxide is a significantly more potent inhibitor of fatty acid elongation than the parent compound.[7]

Caption: Proposed bioactivation and target inhibition pathway for O-Ethyl Thiocarbamate.

Covalent Modification of Target Enzymes

The prevailing hypothesis for how thiocarbamate sulfoxides inhibit enzymes is through the covalent modification of sulfhydryl groups (-SH) on cysteine residues within the enzyme's active site.[4] VLCFA elongases are believed to be primary targets. The electrophilic nature of the sulfoxide facilitates a nucleophilic attack from the cysteine thiol, forming a stable covalent adduct. This effectively and often irreversibly inactivates the enzyme, halting the fatty acid elongation cycle.[4] This mechanism explains the broad inhibitory profile seen with some thiocarbamates, as they can react with any accessible and reactive cysteine thiol.

Secondary Proposed Mechanism: Inhibition of Aldehyde Dehydrogenase (ALDH)

Drawing parallels from structurally similar compounds provides a compelling secondary or alternative mechanism: the inhibition of aldehyde dehydrogenase (ALDH). The drug Disulfiram, a dithiocarbamate, is a well-known irreversible inhibitor of ALDH.[10] More directly, studies on the S-thiocarbamate herbicide EPTC have shown that it and its sulfoxide metabolite potently inhibit mitochondrial low-Kₘ ALDH in mice.[11]

ALDH enzymes are critical for detoxifying both endogenous and exogenous aldehydes, including acetaldehyde derived from ethanol metabolism.[12] Inhibition of ALDH leads to an accumulation of toxic aldehydes, causing a range of cellular stresses. The mechanism of inhibition is likely similar to that proposed for VLCFA elongases: covalent modification of a critical cysteine residue in the ALDH active site by the thiocarbamate sulfoxide.[11]

Table 1: Comparative ALDH Inhibition by Thiocarbamates in Mice Data extracted from studies on S-thiocarbamate herbicides, presented here as a model for the potential activity of O-Ethyl thiocarbamate.

| Compound (at 8 mg/kg) | % Inhibition of Liver Mitochondrial ALDH |

| EPTC | ~75% |

| EPTC Sulfoxide | ~82% |

| Thiobencarb | ~70% |

| Pebulate | ~65% |

| Molinate | ~55% |

| Source: Adapted from E. C. Kimmel, et al. (1994).[11] |

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanisms of action for O-Ethyl thiocarbamate, a series of targeted in vitro and cell-based assays are required. The following protocols are designed as self-validating systems to provide clear, interpretable data.

Protocol 1: In Vitro ALDH Inhibition Assay

Objective: To determine if O-Ethyl thiocarbamate or its synthetically prepared sulfoxide directly inhibits ALDH activity.

Causality and Rationale: This assay directly tests the hypothesis that O-Ethyl thiocarbamate can inhibit ALDH, a known target of structurally similar compounds.[11] Using both the parent compound and its sulfoxide metabolite differentiates between the pro-inhibitor and the active inhibitor. A commercially available ALDH source (e.g., yeast or recombinant human ALDH) and a chromogenic substrate allow for a straightforward spectrophotometric readout.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of O-Ethyl thiocarbamate and O-Ethyl thiocarbamate sulfoxide (if synthesized) in DMSO.

-

Prepare ALDH assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.8).

-

Prepare NAD⁺ solution in assay buffer.

-

Prepare substrate solution (e.g., acetaldehyde or propionaldehyde) in assay buffer.

-

Prepare purified ALDH enzyme solution.

-

-

Assay Procedure:

-

In a 96-well plate, add 180 µL of assay buffer to each well.

-

Add 2 µL of various concentrations of O-Ethyl thiocarbamate, its sulfoxide, or Disulfiram (positive control) to respective wells. Include a DMSO-only vehicle control.

-

Add 10 µL of ALDH enzyme solution to all wells.

-

Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

-

Add 10 µL of NAD⁺ solution to all wells.

-

Initiate the reaction by adding 10 µL of the aldehyde substrate.

-

Immediately measure the absorbance at 340 nm (monitoring NADH formation) every 30 seconds for 10-15 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the reaction rate (V₀) for each concentration from the linear portion of the absorbance curve.

-

Normalize the rates to the vehicle control.

-

Plot the percent inhibition versus inhibitor concentration and determine the IC₅₀ value using non-linear regression.

-

Caption: Experimental workflow for the in vitro ALDH inhibition assay.

Protocol 2: Cell-Based VLCFA Synthesis Assay

Objective: To assess the impact of O-Ethyl thiocarbamate on the synthesis of VLCFAs in a relevant cell line (e.g., human keratinocytes or a plant cell culture).

Causality and Rationale: This assay tests the primary proposed mechanism in a cellular context, where metabolic activation can occur naturally.[7][8] By using a radiolabeled precursor ([¹⁴C]-malonyl-CoA or [¹⁴C]-acetate), the de novo synthesis and elongation of fatty acids can be traced. A reduction in radiolabel incorporation into C20-C26 fatty acids would be strong evidence for VLCFA synthesis inhibition.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with various concentrations of O-Ethyl thiocarbamate or a known VLCFA synthesis inhibitor (e.g., a commercial herbicide) for 24-48 hours. Include a vehicle control.

-

-

Radiolabeling:

-

Add [¹⁴C]-acetate to the culture medium and incubate for an additional 4-6 hours to allow for incorporation into newly synthesized fatty acids.

-

-

Lipid Extraction:

-

Wash cells with PBS, then harvest by scraping.

-

Perform a total lipid extraction using a standard method (e.g., Bligh-Dyer).

-

-

Fatty Acid Methyl Ester (FAME) Preparation:

-

Saponify the extracted lipids (e.g., with methanolic KOH).

-

Methylate the resulting free fatty acids to form FAMEs (e.g., using BF₃-methanol).

-

-

Analysis:

-

Analyze the FAMEs using a gas chromatograph equipped with a radioactivity detector (radio-GC).

-

Identify fatty acid peaks based on retention times of known standards.

-

Quantify the amount of radioactivity in each VLCFA peak (e.g., C20:0, C22:0, C24:0).

-

-

Data Analysis:

-

Calculate the total ¹⁴C incorporation into VLCFAs for each treatment condition.

-

Normalize the data to the vehicle control and express as a percentage of inhibition.

-

Determine the dose-dependent effect of O-Ethyl thiocarbamate on VLCFA synthesis.

-

Conclusion for Drug Development Professionals

The available evidence strongly suggests that O-Ethyl thiocarbamate functions as a pro-inhibitor, requiring metabolic sulfoxidation to become active. Its mechanism of action likely involves the covalent inhibition of key enzymes through modification of cysteine residues. The primary targets are hypothesized to be VLCFA elongases and aldehyde dehydrogenases .

For researchers in drug development and toxicology, this dual-mechanism potential is significant.

-

Toxicology: Inhibition of ALDH can lead to hypersensitivity to alcohol and accumulation of toxic aldehydes, representing a key toxicological endpoint to monitor.[11]

-

Therapeutic Potential: Covalent modification of specific enzymes is a validated therapeutic strategy. While promiscuous cysteine reactivity is a concern, the potential to selectively target enzymes involved in lipid metabolism or aldehyde detoxification could be explored for metabolic or oncologic diseases.

Future research must focus on direct validation: identifying the specific protein adducts formed by O-Ethyl thiocarbamate sulfoxide via mass spectrometry-based proteomics and quantifying its inhibitory potency against purified human VLCFA elongase and ALDH isozymes. These steps are critical for accurately assessing the risk and potential utility of this compound.

References

- Chaturvedi, D., Mishra, N., & Mishra, V. (2008).

-

Kimmel, E. C., & Casida, J. E. (1994). Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Anticholinesterases. In Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents. Retrieved from [Link]

-

Mwafaida, J., et al. (2022). Development of an Inhibition Enzyme-Linked Immunosorbent Assay (ELISA) Prototype for Detecting Cytotoxic Three-Finger Toxins (3FTxs) in African Spitting Cobra Venoms. MDPI. Retrieved from [Link]

- Ashton, F. M. (1971). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. University of California, Davis.

-

Nagata, M., et al. (1997). Phenethyl isothiocyanate, a new dietary liver aldehyde dehydrogenase inhibitor. PubMed. Retrieved from [Link]

-

Tieling Beneficiation Reagent Co., Ltd. (n.d.). Ethyl thiocarbamate. Retrieved from [Link]

-

Piscitelli, F., et al. (2024). Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. MDPI. Retrieved from [Link]

-

Colovic, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. Retrieved from [Link]

-

World Health Organization. (1988). Thiocarbamate pesticides: a general introduction (EHC 76, 1988). INCHEM. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiocarbamate. Retrieved from [Link]

-

Kratky, M., et al. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. PubMed Central. Retrieved from [Link]

-

Kimmel, E. C., et al. (1994). Aldehyde dehydrogenase of mice inhibited by thiocarbamate herbicides. PubMed. Retrieved from [Link]

- Puumi, J., Mannisto, J. K., & Repo, T. (2023). Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. RSC Publishing.

-

Barrett, P. B., & Harwood, J. L. (1990). The inhibition of fatty acid elongation by a thiocarbamate herbicide and its sulphoxide. Portland Press. Retrieved from [Link]

-

Corcelli, A., et al. (2006). Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins. PubMed Central. Retrieved from [Link]

-

Hu, R., et al. (2007). Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells. PubMed. Retrieved from [Link]

-

Casida, J. E., et al. (1976). Thiocarbamate sulfoxides: potent, selective, and biodegradable herbicides. PubMed. Retrieved from [Link]

-

Liu, Y., et al. (2016). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. PubMed Central. Retrieved from [Link]

-

Leavitt, J. R. C., & Penner, D. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. Retrieved from [Link]

-

Baglole, C. J., et al. (2005). Effects of Phenylethyl Isothiocyanate on Early Molecular Events in N-Nitrosomethylbenzylamine–Induced Cytotoxicity in Rat Esophagus. PubMed Central. Retrieved from [Link]

-

Baldwin, A., et al. (2000). The inhibition of fatty acid elongation by pebulate can be effectively counteracted by the safener dichlormid. PubMed. Retrieved from [Link]

-

Edmondson, D. E., et al. (2010). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Retrieved from [Link]

- Brulet, E. N., et al. (2022). Thiomethyltetrazines are Reversible Covalent Cysteine Warheads whose Dynamic Behavior can be “Switched Off” via Bioorthogonal Chemistry Inside Live Cells.

- Liu, Y., et al. (2016). In vitro toxicological evaluation of ethyl carbamate in human HepG2 cells. RSC Publishing.

-

Chen, K., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. Retrieved from [Link]

- Jackson, B., et al. (2011).

- Kopylov, A. T., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts.

-

Principles of Weed Control. (n.d.). 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids. Retrieved from [Link]

- Wang, L., et al. (2016). Advances in the synthesis of thiocarbamates.

-

Ullah, F., et al. (2022). In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. MDPI. Retrieved from [Link]

- Lotti, M., & Johnson, M. K. (1980).

-

CABI. (1993). Thiocarbamate pesticides: a general introduction. CABI Digital Library. Retrieved from [Link]

-

Trenkamp, S., et al. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. PNAS. Retrieved from [Link]

-

Rosenberry, T. L., et al. (2010). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. PubMed Central. Retrieved from [Link]

-

Leniak, A., et al. (2020). Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. MDPI. Retrieved from [Link]

- Kathuria, S., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597). eScholarship.org.

- Kumar, A., & Singh, S. (2022). Modes of Herbicide Action.

-

Lente, B. v., & Nagy, P. (2009). Reactive sulfur species: kinetics and mechanism of the reaction of thiocarbamate-S-oxide with cysteine. PubMed. Retrieved from [Link]

Sources

- 1. Thiocarbamate pesticides: a general introduction (EHC 76, 1988) [inchem.org]

- 2. Thiocarbamate - Wikipedia [en.wikipedia.org]

- 3. Buy O-Ethyl thiocarbamate | 625-57-0 [smolecule.com]

- 4. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 5. Thiocarbamate sulfoxides: potent, selective, and biodegradable herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids – Principles of Weed Control [ohiostate.pressbooks.pub]

- 7. portlandpress.com [portlandpress.com]

- 8. The inhibition of fatty acid elongation by pebulate can be effectively counteracted by the safener dichlormid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ils.unc.edu [ils.unc.edu]

- 10. mdpi.com [mdpi.com]

- 11. Aldehyde dehydrogenase of mice inhibited by thiocarbamate herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

O-Ethyl Thiocarbamate: A Versatile Thiocarbonyl Scaffold in Heterocyclic Synthesis

Executive Summary

O-Ethyl thiocarbamate (CAS: 625-53-6), also known as xanthogenamide, is a bifunctional organosulfur reagent characterized by the structure

This guide details the synthetic utility of O-ethyl thiocarbamate, focusing on its preparation, reactivity profile, and application in constructing bioactive heterocycles.

Structural Properties & Reactivity Profile

O-Ethyl thiocarbamate possesses a unique "push-pull" electronic structure that grants it dual reactivity. It acts as both a nucleophile (at the sulfur atom) and an electrophile (at the thiocarbonyl carbon), depending on the reaction conditions.

Reactivity Map

-

Electrophilic Site (C=S Carbon): Susceptible to attack by amines and hydrazines, leading to thioureas and thiosemicarbazides. The ethoxy group (

) acts as a leaving group. -

Nucleophilic Site (Sulfur): The sulfur atom can attack alkyl halides (e.g.,

-haloketones), initiating cyclization reactions to form thiazoles. -

Tautomerism: Exists in equilibrium between the thione (

) and thiol (

Figure 1: Divergent reactivity of O-ethyl thiocarbamate allowing access to distinct heterocyclic classes.

Preparation of the Precursor

While commercially available, O-ethyl thiocarbamate can be synthesized in-house with high purity using a "green" protocol starting from potassium ethyl xanthate. This method avoids the use of toxic thiophosgene.

Protocol: Aminolysis of Ethyl Xanthate

Principle: Potassium ethyl xanthate reacts with ammonia (or an amine) to displace the thiol group, yielding the thiocarbamate.

Reagents:

-

Potassium Ethyl Xanthate (PEX)

-

Ammonium Hydroxide (25-28%

) or Ethylamine (for N-substituted derivatives) -

Solvent: Water or Ethanol

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.1 mol of Potassium Ethyl Xanthate in 50 mL of water in a round-bottom flask.

-

Addition: Cool the solution to 0–5 °C. Slowly add 0.15 mol of Ammonium Hydroxide (excess) dropwise.

-

Reaction: Stir the mixture at room temperature for 2–4 hours. The reaction is monitored by TLC (disappearance of xanthate).

-

Work-up:

-

The product often precipitates or forms an oil.

-

Extract with dichloromethane (

mL). -

Wash the organic layer with brine and dry over anhydrous

. -

Concentrate under reduced pressure.

-

-

Purification: Recrystallize from ethanol/water or distill (bp ~136 °C) if necessary.

Yield: Typically 80–90%.

Purity Check:

Key Synthetic Applications

Synthesis of 1,3,4-Thiadiazoles (The Thiosemicarbazide Route)

This is the most critical application for drug discovery. O-Ethyl thiocarbamate acts as a thiocarbonyl donor to convert hydrazines into thiosemicarbazides, which are then cyclized to thiadiazoles.

Mechanism:

-

Substitution: Hydrazine attacks the thiocarbonyl carbon, displacing ethanol to form thiosemicarbazide (

). -

Cyclization: The thiosemicarbazide reacts with a carboxylic acid or acid chloride. Dehydration effects ring closure.

Experimental Workflow:

| Step | Reagents | Conditions | Product |

| 1 | O-Ethyl thiocarbamate + Hydrazine Hydrate | Ethanol, Reflux, 3h | Thiosemicarbazide |

| 2 | Thiosemicarbazide + | 2-Amino-1,3,4-Thiadiazole |

Synthesis of Thiazoles (Hantzsch-Type)

O-Ethyl thiocarbamate reacts with

Protocol:

-

Mix equimolar amounts of O-ethyl thiocarbamate and

-bromoacetophenone in ethanol. -

Reflux for 2–4 hours.

-

The sulfur atom attacks the

-carbon, displacing bromide. -

Subsequent cyclization involves the nitrogen attacking the ketone carbonyl, followed by dehydration.

Mechanistic Visualization: Thiadiazole Formation

The following diagram illustrates the conversion of O-ethyl thiocarbamate to a 1,3,4-thiadiazole scaffold, a common pharmacophore in antimicrobial and anticancer research.

Figure 2: Step-wise construction of the 1,3,4-thiadiazole ring system using O-ethyl thiocarbamate as the N-C-S building block.

Safety & Handling

-

Toxicity: O-Ethyl thiocarbamate is moderately toxic. Avoid inhalation of dust or vapors.

-

Stench: Like many organosulfur compounds, it may release unpleasant odors (mercaptans) upon hydrolysis or degradation. Work in a well-ventilated fume hood.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong acids (which may release

or

References

-

BOC Sciences. O-Ethyl thiocarbamate (CAS 625-57-0) Product Information.[] Retrieved from

-

Milosavljević, M. M., et al. (2021). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. MDPI, Processes. Retrieved from

-

Organic Chemistry Portal. Synthesis of Thiocarbamates and Thioamides. Retrieved from

-

LookChem. O-Isopropyl Ethylthiocarbamate (CAS 141-98-0) and related O-Alkyl Thiocarbamates. Retrieved from

-

ResearchGate. Thiocarbamoyl derivatives as synthons in heterocyclic synthesis. Retrieved from

Sources

Technical Guide: Research Applications of O-Ethyl Thiocarbamate in Drug Discovery

This guide explores the technical utility of O-Ethyl thiocarbamate (also known as Xanthogenamide or Ethyl xanthogenamide) within pharmaceutical research and chemical synthesis. While historically prominent in metallurgy as a flotation collector, its unique reactivity profile as a thiocarbonyl transfer reagent and heterocyclic precursor makes it a valuable, albeit underutilized, tool in drug development.

Executive Summary

O-Ethyl thiocarbamate (EtO-C(=S)NH₂) is a bifunctional organosulfur compound characterized by a thiono-ester and a primary amine motif. In drug development, it serves as a "Thiocarbamoyl Donor" , enabling the mild synthesis of thioureas, isothiocyanates, and sulfur-nitrogen heterocycles without the use of highly toxic reagents like thiophosgene. This guide delineates its application in building bioactive scaffolds, its coordination chemistry with metallo-drugs, and validated protocols for its use in synthetic workflows.

Chemical Identity & Mechanistic Properties[1][2]

Structural Dynamics

The molecule exists in a resonance equilibrium, though the thiono-form dominates in neutral conditions. Its reactivity is defined by the electrophilicity of the thiocarbonyl carbon and the leaving group ability of the ethoxy group during nucleophilic substitution.

-

IUPAC Name: O-Ethyl carbamothioate

-

CAS: 625-53-6

-

Molecular Formula:

-

Key Reactivity: Aminolysis (Thiourea formation), S-Alkylation (Imidocarbonate formation), and Metal Chelation.

The "Soft" Sulfur Advantage

Unlike its oxygen analogue (ethyl carbamate/urethane), the sulfur atom in O-ethyl thiocarbamate imparts "soft" Lewis base character. This allows for:

-

Selective Metal Binding: High affinity for soft metals (Cu, Au, Pt), relevant for scavenging metal catalysts from API (Active Pharmaceutical Ingredient) streams.

-

Enhanced Nucleophilicity: The sulfur center can be alkylated to form S-alkyl isothioureas, versatile intermediates for guanidine synthesis.

Synthetic Applications in Drug Design

Thiourea Synthesis via Aminolysis

The most direct application in medicinal chemistry is the synthesis of unsymmetrical thioureas (

-

Mechanism: A primary or secondary amine nucleophile attacks the thiocarbonyl carbon. The ethoxy group acts as the leaving group (driven by the stability of the resulting thiourea).

-

Advantage: Avoids the use of toxic isothiocyanates or thiophosgene.

-

Reaction:

Heterocycle Construction

O-Ethyl thiocarbamate serves as a [N-C=S] synthon for constructing heterocycles:

-

Thiazoles: Reaction with

-haloketones (Hantzsch-type) yields 2-aminothiazoles, a core motif in drugs like Dasatinib. -

Pyrimidines: Condensation with

-dicarbonyls (e.g., diethyl malonate) under basic conditions yields thiobarbituric acid derivatives.

The Newman-Kwart Context

While O-Ethyl thiocarbamate itself does not undergo the Newman-Kwart Rearrangement (which requires an O-Aryl group), it is the fundamental "parent" structure. Understanding its stability helps in designing O-Aryl thiocarbamate linkers used to synthesize thiophenols (biosteres of phenols) in late-stage functionalization.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from O-Ethyl thiocarbamate, highlighting its role as a central hub in scaffold generation.

Experimental Protocols

Protocol A: Synthesis of N-Benzylthiourea (Aminolysis)

Objective: To convert a primary amine to a thiourea using O-ethyl thiocarbamate as the transfer reagent.

Reagents:

-

O-Ethyl thiocarbamate (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Ethanol (Solvent, anhydrous)

-

Triethylamine (0.1 equiv, optional catalyst)

Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve O-Ethyl thiocarbamate (10 mmol) in ethanol (20 mL).

-

Addition: Add benzylamine (11 mmol) dropwise.

-

Reaction: Heat the mixture to reflux (

) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The spot for O-ethyl thiocarbamate ( -

Workup: Cool to room temperature. The product often crystallizes directly. If not, concentrate under reduced pressure to 25% volume and cool to

. -

Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.

Validation Criteria:

-

IR Spectroscopy: Appearance of strong C=S stretch at

. -

NMR: Disappearance of ethyl quartet/triplet signals (unless Et is part of the amine) and appearance of NH singlets.

Protocol B: Metal Scavenging Efficiency Test

Objective: To quantify the removal of Pd(II) from an organic solution, simulating API purification.

Methodology:

-

Prepare a stock solution of

in THF (50 ppm). -

Add O-Ethyl thiocarbamate (50 equiv relative to Pd).

-

Stir at

for 1 hour. -

Filter the solution through a pad of silica or Celite (the Pd-thiocarbamate complex is often insoluble or adsorbs strongly).

-

Analyze filtrate via ICP-MS. Target removal efficiency: >95%.

Quantitative Data: Reactivity Profile

The following table summarizes the comparative reactivity of O-Ethyl thiocarbamate against common electrophiles, aiding in reaction selection.

| Electrophile / Reagent | Reaction Type | Primary Product | Drug Dev Utility |

| Primary Amine ( | Nucleophilic Substitution | N-Substituted Thiourea | Synthesis of peptidomimetics, antivirals. |

| Hantzsch Cyclization | 2-Aminothiazole | Kinase inhibitor scaffolds (e.g., Dasatinib). | |

| Alkyl Halide ( | S-Alkylation | S-Alkyl Isothiourea | Precursor to Guanidines (via reaction with amines). |

| Heavy Metal ( | Chelation | Metal Complex | Purification of APIs (Metal scavenging). |

| Hydrazine | Condensation | Thiosemicarbazide | Precursor to 1,2,4-triazoles (Antifungals). |

Safety & Handling (E-E-A-T)

-

Toxicity: O-Ethyl thiocarbamate is harmful if swallowed and toxic to aquatic life. It may cause skin sensitization.

-

Handling: Use in a fume hood. Unlike thiophosgene, it is not a lachrymator, but it releases ethanol and potentially traces of

or mercaptans upon thermal decomposition. -

Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent hydrolysis to ethyl carbamate.

References

-

Moseley, J. D., et al. (2009). "The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis." Angewandte Chemie International Edition. Link

-

Li, Z.-Y., et al. (2013).[1] "A facile and efficient synthesis of isothiocyanates...". Synthesis. Link

-

Metwally, M. A., et al. (2011). "Thiocarbamoyl derivatives as synthons in heterocyclic synthesis." Journal of Sulfur Chemistry. Link

-

Sigma-Aldrich. "O-Ethyl thiocarbamate Product Specification & Safety Data." Link

-

Chaturvedi, D., et al. (2008).[2] "Mitsunobu-based protocol for the synthesis of S-alkyl thiocarbamates." Synthesis. Link

Sources

Application Notes & Protocols: O-Ethyl Thiocarbamate in Sulfide Ore Froth Flotation

<

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and mineral processing professionals on the application of O-Alkyl thiocarbamates, with a focus on O-Ethyl and O-Isopropyl N-ethyl thiocarbamate (IPETC), as selective collectors in the froth flotation of sulfide ores. It elucidates the underlying chemical mechanisms, details practical application considerations, and provides a robust, step-by-step laboratory protocol for evaluating collector performance. The guide is designed to bridge theoretical understanding with practical, field-proven insights to optimize the separation of valuable copper, lead, and zinc sulfides from gangue minerals, particularly pyrite.

Introduction: The Role of Selectivity in Froth Flotation

Froth flotation is a fundamental physicochemical process used to separate valuable minerals from waste rock (gangue) based on differences in surface hydrophobicity.[1] Air bubbles are introduced into a mineral slurry, and hydrophobic particles attach to these bubbles, rising to the surface to form a mineral-rich froth, while hydrophilic particles remain in the pulp.[1] The key to a successful separation lies in the selective rendering of the target mineral surface as hydrophobic. This is achieved through the use of chemical reagents called collectors .

For sulfide ores, particularly complex deposits containing copper sulfides (e.g., chalcopyrite, chalcocite) alongside iron sulfides (pyrite), selectivity is paramount.[2] Traditional collectors like xanthates, while effective, can sometimes lack the required selectivity, leading to the unwanted flotation of pyrite, which contaminates the final concentrate and can cause issues in downstream smelting processes.[3][4] O-Alkyl thiocarbamates have emerged as a superior class of collectors, offering enhanced selectivity for valuable metal sulfides over pyrite, especially in specific pH ranges.[2][4][5]

O-Ethyl Thiocarbamate & Analogs: A Profile

O-Alkyl thiocarbamates, such as O-Isopropyl N-ethyl thiocarbamate (IPETC), are non-ionic, oily liquids that are only slightly soluble in water.[6] Their chemical structure, featuring a thione (C=S) group, an ether linkage (C-O-C), and a nitrogen atom, is central to their collection mechanism and selectivity.

Key Chemical Features:

-

Collector Group: The thione (C=S) group is the primary functional group that interacts with the metal ions on the sulfide mineral surface.[7]

-

Hydrophobic Tail: The ethyl/isopropyl and other alkyl groups provide the non-polar hydrocarbon chain that renders the mineral-collector agglomerate hydrophobic.

-

Stability: Thiocarbamates are generally more stable in acidic to moderately alkaline solutions compared to xanthates, offering a wider operational window.[4]

Synthesis Overview

The synthesis of thiocarbamates can be achieved through several routes. A common laboratory and industrial method involves the reaction of an isothiocyanate with an alcohol. For example, N-allyl-O-alkyl thionocarbamates can be prepared by first reacting a cyanide salt, sulfur, and an allyl halide to form an allyl isothiocyanate, which is then reacted with an alcohol.[8] A more direct synthesis for related carbamates involves refluxing an isocyanate (e.g., ethyl isocyanate) with an alcohol (e.g., isopropanol).[6] The specific synthesis route influences the final product's purity and is a critical consideration for industrial-scale production.

Mechanism of Action: The Basis of Selectivity

The superior selectivity of thiocarbamates stems from the nature of their chemical interaction with the mineral surface. Unlike xanthates, which can readily oxidize to dixanthogen, promoting non-selective collection, thiocarbamates adsorb onto sulfide mineral surfaces through a more direct and specific mechanism.

The prevailing theory is that the thiocarbamate molecule chemisorbs onto the mineral lattice. The sulfur atom of the thione group acts as the primary electron donor, forming a coordinate bond with copper (Cu) atoms on the surface of minerals like chalcopyrite (CuFeS₂).[7] This interaction is strong and specific. Computational studies and spectroscopic analyses have shown that the N-substituent groups significantly affect the flotation performance, influencing the electronic properties and reactivity of the collector molecule.[9]

The selectivity against pyrite (FeS₂) is attributed to several factors:

-

Weaker Interaction: Thiocarbamates exhibit a weaker collecting power for pyrite compared to their strong affinity for copper sulfides.[2][5]

-

pH Dependence: The adsorption of thiocarbamates is highly dependent on pH. In moderately alkaline conditions (pH 9-10), hydroxyl ions (OH⁻) compete with the collector for sites on the galena and pyrite surface, inhibiting collector adsorption more significantly than on chalcopyrite.[10]

-

Surface Activation: The specific electronic structure of the copper sites on chalcopyrite surfaces provides a more favorable site for chemisorption compared to the iron sites on pyrite.[7]

The adsorption process displaces water molecules from the mineral surface, and the outward-oriented hydrophobic alkyl chains create a non-polar surface that readily attaches to air bubbles.

Caption: Standard laboratory workflow for a batch flotation test.

Step-by-Step Methodology

-

Ore Grinding: a. Place 1 kg of the crushed ore sample into the laboratory mill. b. Add the required volume of tap water to achieve the target pulp density (e.g., 60% solids for grinding). c. Mill the ore for a predetermined time to achieve the desired particle size distribution (e.g., 80% passing 75 micrometers). The optimal grind size is a balance between liberating the valuable minerals and avoiding the generation of excessive fines.

-

Pulp Transfer and Density Adjustment: a. Quantitatively transfer the ground slurry from the mill into the 2.5 L flotation cell. b. Add water to adjust the pulp to the flotation density (e.g., 30% solids). Start the impeller at a speed sufficient to maintain all solids in suspension (e.g., 1200 rpm).

-

Conditioning Stage (Sequential Reagent Addition): a. pH Modification: Calibrate the pH meter. Slowly add the lime slurry to the pulp until the target pH (e.g., 10.0) is reached and stable. Start a 3-minute conditioning timer. b. Collector Addition: After pH conditioning, add the calculated volume of the 1% OETC solution (e.g., 4.0 mL for a 40 g/t dosage on 1 kg of ore). Start a 5-minute conditioning timer. This allows for the collector to adsorb onto the mineral surfaces. c. Frother Addition: After collector conditioning, add the required volume of the 1% MIBC solution (e.g., 3.0 mL for 30 g/t). Condition for an additional 1 minute to ensure proper dispersion.

-

Flotation Stage: a. Open the air inlet valve to introduce air at a controlled rate (e.g., 5 L/min). b. As the froth forms and rises, begin scraping it from the lip of the cell into a collection pan at regular intervals (e.g., every 15 seconds). c. Continue collecting the froth (concentrate) for a total flotation time of 10 minutes.

-

Sample Processing and Analysis: a. Separately filter the collected concentrate and the remaining pulp in the cell (tailings). b. Dry both samples in an oven at a low temperature (e.g., 105°C) until a constant weight is achieved. c. Record the dry weights of the concentrate and tailings. d. Prepare representative sub-samples of the feed ore, concentrate, and tailings for chemical assay to determine the content of valuable metals (e.g., Cu, Pb, Zn) and gangue indicators (e.g., Fe).

-

Data Validation and Calculation: a. Perform a mass balance reconciliation to ensure the weights and assays are consistent. b. Calculate the percent recovery of the valuable metal in the concentrate. c. Calculate the grade (percent content) of the metal in the concentrate.

Safety and Handling

O-Alkyl thiocarbamates are industrial chemicals and must be handled with appropriate care. [6]* Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Work in a well-ventilated area or under a chemical fume hood.

-

Environmental: Thiocarbamates can be harmful to aquatic life with long-lasting effects. [6]Do not discharge into drains or the environment. All waste material should be collected and disposed of as hazardous chemical waste according to local regulations. While photochemically stable on its own, it can be degraded under UV light in the presence of iron salts, a process relevant to environmental remediation. [6]

References

-

Investigation of Froth Characteristics Using O-Isopropyl N-Ethyl Thionocarbamate. (2022). OuluREPO, University of Oulu. Available at: [Link]

-

Yantai Jinyuan Mining Machinery Co., Ltd. (2024). Isopropyl Ethyl Thionocarbamate: A High-Selectivity Collector for Efficient Sulfide Ore Flotation. Available at: [Link]

-

Brodnjak, N., et al. (2021). Removal of Flotation Collector O-Isopropyl-N-ethylthionocarbamate from Wastewater. Molecules, 26(21), 6667. Available at: [Link]

- Mérour, J. Y., & Le Stang, G. (1984). Process for the preparation of N-allyl-O-alkyl thionocarbamates. U.S. Patent 4,482,500.

-

Kawatra, S. K. (n.d.). Froth Flotation – Fundamental Principles. Michigan Technological University. Available at: [Link]

-

Chen, J., et al. (2018). Synthesis of Novel Ether Thionocarbamates and Study on Their Flotation Performance for Chalcopyrite. Minerals, 8(12), 553. Available at: [Link]

-

Y&X Beijing Technology Co., Ltd. (n.d.). O-Isopropyl-N-Ethyl Thionocarbamate(Z-200). Available at: [Link]

-

Buckley, A. N., et al. (2014). Adsorption of O-isopropyl-N-ethyl thionocarbamate on Cu sulfide ore minerals. ResearchGate. Available at: [Link]

-

Vidyadhar, A., & Hanumantha Rao, K. (2007). The use of a factorial experimental design to study collector properties of N-allyl- O-alkyl thionocarbamate collector in the flotation of a copper ore. ResearchGate. Available at: [Link]

-

Tshivhase, A. D., et al. (2013). The effect of using pure thiol collectors on the froth flotation of pentlandite containing ore. South African Journal of Chemical Engineering, 18(1). Available at: [Link]

-

Bu, Y., et al. (2018). Fundamental Flotation Behaviors of Chalcopyrite and Galena Using O-Isopropyl-N-Ethyl Thionocarbamate as a Collector. Minerals, 8(3), 115. Available at: [Link]

-

Du Plessis, J. J., et al. (2002). Thiocarbonate collectors in pyrite flotation – fundamentals and applications. CORE. Available at: [Link]

-

Leppinen, J.O. (2018). Thionocarbamates Collector & Sulfide Flotation & Adsorption. 911Metallurgist. Available at: [Link]

-

Xu, D., et al. (2024). Study on Occurrence States of Low-Grade Cu-Zn in Iron Tailings and Changes in Production Flowsheet. Minerals, 14(3), 239. Available at: [Link]

Sources

- 1. mtu.edu [mtu.edu]

- 2. Isopropyl Ethyl Thionocarbamate: A High-Selectivity Collector for Efficient Sulfide Ore Flotation - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 3. journals.co.za [journals.co.za]

- 4. Thionocarbamates Collector & Sulfide Flotation & Adsorption - 911Metallurgist [911metallurgist.com]

- 5. O-Isopropyl-N-Ethyl Thionocarbamate, Flotation Reagent | CNLITE [cnlitereagent.com]

- 6. Removal of Flotation Collector O-Isopropyl-N-ethylthionocarbamate from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US4482500A - Process for the preparation of N-allyl-O-alkyl thionocarbamates - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

Advanced Application Note: O-Ethyl Thionocarbamate (ETC) Collectors in Selective Sulfide Flotation

Executive Summary

This application note details the physicochemical mechanism and experimental protocols for utilizing O-Ethyl Thionocarbamates (and their industrial analogs like O-Isopropyl-N-Ethyl Thionocarbamate/IPETC) as selective collectors in the flotation of copper and zinc sulfides. Unlike xanthates, which rely on bulk precipitation and non-selective hydrophobicity, thionocarbamates function via specific chemisorption on metal centers. This guide provides a validated bench-scale protocol for evaluating ETC efficacy in separating Chalcopyrite (

Chemical Basis & Mechanism

To optimize recovery, one must understand the Structure-Activity Relationship (SAR). O-Ethyl thiocarbamates belong to the family of neutral collectors.

Structural Configuration

The general structure is

-

Functional Group: The active site is the Thionocarbamate group (

). -

Donor Atoms: The Sulfur (

) atom in the -

Selectivity Driver: According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory:

-

Copper (

/ -

Thionocarbamate Sulfur: A "Soft Base."

-

Iron (

/

-

Mechanism: The soft base (Sulfur) forms a strong covalent coordinate bond with the soft acid (Copper) on the mineral surface. This interaction is significantly stronger than the interaction with Iron, providing inherent selectivity against pyrite depression without high pH modulation (lime).

Adsorption Pathway

The adsorption is not purely electrostatic; it involves the formation of a stable metal-collector complex on the mineral surface.

Figure 1: Mechanistic pathway of Thionocarbamate selectivity. The reagent preferentially binds to Copper sites via chemisorption, leaving Iron sites hydrophilic.

Experimental Protocol: Bench-Scale Flotation

Objective: Determine the Recovery vs. Grade curve for O-Ethyl Thionocarbamate compared to standard Potassium Amyl Xanthate (PAX).

Materials & Equipment

-

Ore Sample: 1 kg representative sulfide ore (crushed to -10 mesh).

-

Mill: Laboratory Rod Mill (stainless steel).

-

Cell: Denver D-12 or equivalent (2L and 1L tanks).

-

Reagents:

-

Collector: O-Ethyl Thionocarbamate (1% w/v solution in isopropanol).

-

Frother: MIBC (Methyl Isobutyl Carbinol).

-

Modifier: Lime (

) for pH control.

-

Workflow Protocol

This protocol uses a "Rougher-Scavenger" configuration to validate kinetics.

| Step | Action | Critical Parameter | Causality/Reasoning |

| 1. Grinding | Grind 1kg ore with 500mL water in rod mill. | Target | Ensures liberation of mineral grains. Over-grinding causes "sliming" (entrainment). |

| 2. Transfer | Wash pulp into 2.5L flotation cell. | Density ~30-35% solids | Optimal density for bubble-particle collision probability. |

| 3. Conditioning | Agitate at 1200 RPM. Adjust pH to 9.0 using Lime. | Time: 2 mins | Thionocarbamates are stable at lower pH (4-9) than xanthates, reducing lime costs. |

| 4. Collector | Add O-Ethyl Thionocarbamate (Dosage: 10-30 g/t). | Time: 2 mins | Allow kinetic equilibrium for chemisorption on Cu sites. |

| 5. Frother | Add MIBC (Dosage: 20 g/t). | Time: 1 min | Stabilize bubble size distribution without affecting selectivity. |

| 6. Aeration | Open air valve. | Flow: 3-5 L/min | Initiate bubble attachment. |

| 7. Collection | Scrape froth every 15 sec into "Con 1" tray. | Duration: 2 mins | Captures fast-floating liberated hydrophobic particles. |

| 8. Scavenger | Add secondary dosage (5 g/t). Collect "Con 2". | Duration: 4 mins | Recovers slower-floating composites or middlings. |

Visualized Workflow